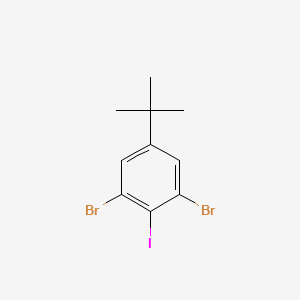

3,5-Dibromo-4-iodo-tert-butylbenzene

Description

Significance of Halogenation in Aromatic Systems within Organic Chemistry Research

Halogenation, the process of introducing one or more halogen atoms into a compound, is a foundational strategy in organic synthesis. numberanalytics.combyjus.com When applied to aromatic systems, this process significantly alters the compound's physical and chemical properties. numberanalytics.com The introduction of halogens like bromine and iodine can enhance the reactivity of the aromatic ring, transforming it into a versatile intermediate for creating more complex molecules. numberanalytics.comallen.in This enhanced reactivity is crucial in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, polymers, and flame retardants. byjus.commt.comjk-sci.com

The carbon-halogen bond's character is a key determinant of its utility. The reactivity of halogens in these systems follows the order: fluorine > chlorine > bromine > iodine. mt.com While fluorine forms the most stable bonds, making it difficult to remove, iodine is easier to displace, rendering organoiodines highly useful intermediates. byjus.commt.com This differential reactivity allows chemists to strategically introduce functional groups at specific positions on an aromatic ring, a cornerstone of modern synthetic chemistry. allen.in

Academic Rationale for Investigating Multi-Halogenated and Sterically Hindered Arenes

The study of molecules bearing multiple halogen atoms and bulky substituents, known as sterically hindered arenes, presents a formidable challenge that drives significant academic inquiry. nih.gov The presence of multiple, yet identical, halogen atoms on an aromatic ring creates subtle differences in reactivity at each position, making selective chemical transformations difficult to achieve. nih.gov

Researchers investigate these complex systems for several reasons:

Understanding Reaction Selectivity: The primary challenge is to control which halogen atom reacts. nih.govresearchgate.net Factors such as the electronic environment of the aromatic ring and the steric hindrance imposed by bulky groups can guide the selectivity of a reaction. nih.govacs.org For instance, a bulky group can physically block access to nearby reactive sites, forcing a reaction to occur at a more accessible, less hindered position. quora.com

Probing Reaction Mechanisms: These molecules serve as excellent models for studying the intricate details of reaction mechanisms. By analyzing how different catalysts or reaction conditions favor one site over another, chemists can gain fundamental insights into the principles that govern chemical reactivity. nih.gov

Developing Novel Synthetic Methods: The quest to achieve site-selectivity in polyhalogenated systems pushes the boundaries of synthetic chemistry, leading to the development of innovative catalysts and reaction pathways. researchgate.net Strategies include the design of specific ligands, the use of protective groups, or the application of photochemical methods. nih.gov

The interplay between steric and electronic effects in molecules like 3,5-Dibromo-4-iodo-tert-butylbenzene provides a rich platform for exploring the fundamental principles of organic chemistry. nih.govnih.gov

Overview of Research Trajectories for Compounds Analogous to this compound

Research involving polyhalogenated and sterically hindered aromatic compounds generally focuses on their application as building blocks in the synthesis of value-added molecules for medicine, agriculture, and materials science. nih.gov The distinct reactivity of different carbon-halogen bonds (e.g., C-I vs. C-Br) allows for sequential, site-selective cross-coupling reactions. This enables the programmed construction of complex molecular architectures.

A common trajectory involves the selective functionalization of the most reactive position first. In a compound containing both iodine and bromine, the carbon-iodine bond is typically more reactive and will undergo reactions like Suzuki or Heck coupling preferentially. The less reactive carbon-bromine bonds can then be targeted in a subsequent step with a different coupling partner. This stepwise approach is a powerful tool for creating highly substituted aromatic compounds that would be difficult to synthesize by other means.

Furthermore, these compounds are instrumental in the development of new materials. The presence of heavy halogens can impart properties like flame retardancy or can be used to tune the electronic properties of organic semiconductors and polymers. numberanalytics.combyjus.com The bulky alkyl groups, such as the tert-butyl group, can improve the solubility and processability of these materials.

Interactive Data Table: Halogen Properties

Below is an interactive table summarizing key properties of the halogens discussed.

| Halogen | Symbol | Electronegativity (Pauling Scale) | Atomic Radius (pm) | Bond Strength with Carbon (kJ/mol) |

| Fluorine | F | 3.98 | 57 | ~485 |

| Chlorine | Cl | 3.16 | 99 | ~340 |

| Bromine | Br | 2.96 | 114 | ~285 |

| Iodine | I | 2.66 | 133 | ~210 |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-tert-butyl-2-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2I/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKKRWMEGQTKIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactivity and Transformation Pathways for 3,5 Dibromo 4 Iodo Tert Butylbenzene

Elucidation of Reaction Mechanisms Involving Carbon-Halogen Bonds (C-Br, C-I)

The reactivity of 3,5-Dibromo-4-iodo-tert-butylbenzene is fundamentally dictated by the nature of its three carbon-halogen bonds. The carbon atoms of the benzene (B151609) ring are sp² hybridized, which influences the strength and polarity of the bonds to bromine and iodine. quora.com The mechanisms by which these bonds react are diverse and are heavily influenced by the reaction conditions, the nature of the attacking species, and the electronic and steric environment of the aromatic ring. Key transformation pathways include nucleophilic aromatic substitution, electrophilic aromatic substitution, and processes involving single electron transfer.

Nucleophilic aromatic substitution (SNAr) on aryl halides typically proceeds through a two-step addition-elimination mechanism. nih.gov In this pathway, a nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com The aromaticity of the ring is temporarily broken in this step. In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored. youtube.com

For SNAr reactions to occur, the aromatic ring usually requires activation by potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. youtube.comyoutube.com The subject compound, this compound, lacks such strong activating groups. The halogens themselves are deactivating, and the tert-butyl group is electron-donating, making the ring less susceptible to nucleophilic attack. youtube.com Consequently, SNAr reactions with this substrate are generally unfavorable and would necessitate extreme reaction conditions. libretexts.orgyoutube.com

A critical aspect of the SNAr mechanism is the influence of the halogen on reaction rates. The rate-determining step is typically the initial attack by the nucleophile. masterorganicchemistry.com This attack is facilitated by a greater partial positive charge on the carbon atom, which is induced by a more electronegative halogen. youtube.comyoutube.com This leads to a reactivity trend that is inverted compared to SN2 reactions, with reactivity decreasing down the group. wikipedia.org

| Halogen Leaving Group | Relative Reactivity | Rationale |

|---|---|---|

| F | Highest | Highest electronegativity strongly polarizes the C-X bond, making the carbon highly electrophilic for the rate-determining nucleophilic attack. masterorganicchemistry.comyoutube.com |

| Cl | Intermediate | Less electronegative than fluorine, leading to a slower rate of attack. wikipedia.org |

| Br | Intermediate | Similar in reactivity to chlorine in many SNAr systems. masterorganicchemistry.comwikipedia.org |

| I | Lowest | Lowest electronegativity results in the least electrophilic carbon, leading to the slowest rate of attack. masterorganicchemistry.com |

In this compound, the directing effects of the substituents are as follows:

tert-Butyl Group: As an alkyl group, it is an activating, ortho-, para-director due to its electron-donating inductive effect. ucla.eduwikipedia.orgstackexchange.com

Bromine and Iodine Atoms: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when attack occurs at these positions. wikipedia.orglibretexts.org

Single Electron Transfer (SET) represents an alternative mechanistic pathway, particularly under conditions involving strong bases or photolysis. researchgate.net SET processes can initiate radical reactions by transferring a single electron to the aryl halide, leading to the formation of a radical anion. This intermediate can then fragment by cleaving a carbon-halogen bond to produce an aryl radical and a halide ion.

The likelihood of C-X bond cleavage in a radical pathway is inversely related to the bond dissociation energy. The C-I bond is considerably weaker than the C-Br bond, making it the most probable site for cleavage following an SET event. researchgate.net Reagents like potassium tert-butoxide (KOtBu) have been implicated in promoting SET pathways in certain reactions, leading to the generation of aryl radicals. mdpi.comresearchgate.net Once formed, the aryl radical intermediate can participate in a variety of subsequent reactions, such as hydrogen atom abstraction or coupling processes.

Influence of the tert-Butyl Group on Aromatic Reactivity and Regioselectivity

The tert-butyl group exerts a profound influence on the reactivity of the aromatic ring through a combination of electronic and steric effects. researchgate.net

Electronic Effects: The tert-butyl group is electron-releasing via an inductive effect (+I), which enriches the electron density of the aromatic ring. wikipedia.org This effect activates the ring towards electrophilic aromatic substitution, making it more reactive than benzene. stackexchange.com By donating electron density, it stabilizes the positively charged arenium ion intermediate formed during the reaction, lowering the activation energy for the substitution. stackexchange.com This electronic influence makes the tert-butyl group a reliable ortho-, para-director. ucla.edu

Steric Effects: The most defining characteristic of the tert-butyl group is its significant steric bulk. wikipedia.orgresearchgate.net This size creates steric hindrance, which is the slowing of chemical reactions due to spatial congestion. wikipedia.org In the context of EAS, the bulky group physically obstructs the approach of electrophiles to the adjacent ortho positions (C2 and C6). libretexts.orgnumberanalytics.com This steric impediment often leads to a strong preference for substitution at the less crowded para position. wikipedia.org While the para position in the subject compound is already substituted, the steric hindrance at the ortho positions will still play a crucial role in moderating the rate of any substitution reactions at those sites.

| Compound | Substituent | % Ortho-Product | % Meta-Product | % Para-Product |

|---|---|---|---|---|

| Toluene | –CH₃ | ~58% | ~5% | ~37% |

| tert-Butylbenzene (B1681246) | –C(CH₃)₃ | ~16% | ~8% | ~75% |

Data adapted from studies on electrophilic nitration. libretexts.org

The data in Table 2 clearly demonstrates that as the steric bulk of the alkyl substituent increases from methyl to tert-butyl, the proportion of the ortho-substituted product decreases dramatically, while the proportion of the para-product increases. libretexts.org This highlights the dominance of steric hindrance in controlling regioselectivity. libretexts.orgnumberanalytics.com

Competitive Reaction Pathways of Multiple Halogen Substituents (Bromine vs. Iodine)

The presence of both bromine and iodine atoms on the same aromatic ring introduces competitive reactivity, where the reaction site is determined by the specific mechanism at play. The key differences between the C-Br and C-I bonds—namely bond strength and the electronegativity of the halogen—are the deciding factors.

In Metal-Catalyzed Cross-Coupling Reactions: These reactions, such as Suzuki, Heck, and Sonogashira couplings, are initiated by the oxidative addition of the aryl halide to a low-valent transition metal catalyst, typically palladium(0). wiley-vch.de The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The weaker C-I bond undergoes oxidative addition much more readily than the stronger C-Br bond. nih.gov This results in a distinct reactivity order of I > Br > Cl > F, allowing for highly selective reactions at the C-I bond while leaving the C-Br bonds intact, provided the reaction conditions are carefully controlled. nih.govthieme-connect.de

In Nucleophilic Aromatic Substitution (SNAr): As detailed in section 3.1.1, the reactivity in SNAr reactions is primarily governed by the electronegativity of the halogen rather than bond strength. masterorganicchemistry.comwikipedia.org The rate-determining step is the attack of the nucleophile, which is favored at the more electrophilic carbon attached to the more electronegative halogen. youtube.com This leads to a general reactivity trend of F > Cl ≈ Br > I. masterorganicchemistry.comwikipedia.org Therefore, under hypothetical SNAr conditions, the C-Br bonds would be expected to be slightly more reactive than the C-I bond.

In Radical Reactions: The formation of an aryl radical via homolytic cleavage or after a single electron transfer event depends on the C-X bond strength. The weaker C-I bond would cleave preferentially over the C-Br bond to form the corresponding aryl radical. researchgate.net

| Reaction Type | Rate-Determining Factor | More Reactive Bond | Rationale |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | C-X Bond Strength (Oxidative Addition) | C–I | The weaker C-I bond cleaves more easily, leading to faster oxidative addition. wiley-vch.denih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Halogen Electronegativity (Nucleophilic Attack) | C–Br | The slightly higher electronegativity of Br makes the attached carbon more electrophilic. masterorganicchemistry.comwikipedia.org |

| Radical Reactions (e.g., via SET) | C-X Bond Strength (Bond Cleavage) | C–I | The weaker C-I bond requires less energy to break, favoring radical formation at this site. researchgate.net |

Catalyzed Transformations of Polyhalogenated Aryl Iodides and Bromides

Transition metal catalysis provides powerful tools for the selective functionalization of polyhalogenated aromatic compounds like this compound. wiley-vch.de Palladium-catalyzed cross-coupling reactions are particularly valuable due to their reliability and functional group tolerance. researchgate.net

The significant difference in reactivity between aryl iodides and aryl bromides in the oxidative addition step of the catalytic cycle is the cornerstone of selective synthesis. nih.gov The C-I bond can be selectively targeted for transformation while the C-Br bonds remain unaffected, enabling sequential functionalization strategies.

Common catalyzed transformations include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (boronic acid or ester) to form a new C-C bond.

Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene. wiley-vch.de

Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C bond between sp² and sp carbons.

Stille Coupling: Coupling with an organotin reagent. wiley-vch.de

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine.

For this compound, a typical synthetic sequence would involve an initial palladium-catalyzed reaction that selectively targets the C-I bond. For instance, a Suzuki coupling with an arylboronic acid under mild conditions would yield a 4-aryl-3,5-dibromo-tert-butylbenzene intermediate. This product could then be subjected to a second, more forcing cross-coupling reaction to functionalize one or both of the C-Br bonds, often requiring higher temperatures, different ligands, or a more active catalytic system. This stepwise approach allows for the controlled and precise construction of complex, highly substituted aromatic structures. nih.govthieme-connect.de

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Primary Reactive Site |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C4–I |

| Heck Reaction | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C4–I |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C4–I |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C4–I |

Reductive Dehalogenation Mechanisms

Reductive dehalogenation is a key transformation pathway for halogenated aromatic compounds, involving the replacement of a halogen atom with a hydrogen atom. epa.govnih.gov This process can occur through various mechanisms, including chemical, metal-mediated, and enzymatic pathways. The reactivity order for the reductive hydrodehalogenation of aryl halides is dictated by the carbon-halogen bond dissociation energy, following the general trend: C–I > C–Br > C–Cl > C–F. quora.com Consequently, for this compound, the carbon-iodine bond is the most susceptible to cleavage.

Chemical and Metal-Mediated Reduction: In chemical reductions, reagents like sodium sulfite (B76179) in an aqueous medium can achieve reductive dehalogenation, particularly for substrates capable of tautomerization. rsc.org More commonly, transition metal catalysts, especially palladium, are employed. These reactions often proceed via a catalytic cycle that can involve oxidative addition of the aryl halide to a low-valent metal center.

Enzymatic Dehalogenation: Microorganisms have evolved sophisticated enzymatic systems to metabolize halogenated organic compounds, which are often environmental pollutants. nih.govresearchgate.net Reductive dehalogenases, a key class of enzymes in this process, catalyze the cleavage of carbon-halogen bonds. nih.govwikipedia.org These reactions can occur in both anaerobic and aerobic bacteria. epa.govnih.gov For instance, in organohalide-respiring bacteria, the halogenated compound acts as a terminal electron acceptor in a process that conserves energy for the organism. wikipedia.orgwikipedia.org The mechanism often involves a two-step electron transfer to the carbon-halogen bond, facilitated by cofactors like vitamin B12 and iron-sulfur clusters within the enzyme's active site. nih.govnih.gov This process results in the cleavage of the halogen and its replacement with a hydrogen atom. Given the C-X bond energy hierarchy, enzymatic systems acting on this compound would preferentially target the C-I bond first.

Table 1: Average Carbon-Halogen Bond Dissociation Energies (BDE)

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-F | ~110 |

| C-Cl | ~84 |

| C-Br | ~71 |

| C-I | ~57 |

Note: Values are approximate for aryl halides and can vary based on molecular structure and substitution.

Oxidative Addition and Reductive Elimination in Organometallic Catalysis

Oxidative addition and reductive elimination are fundamental steps in many transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions used to form new carbon-carbon and carbon-heteroatom bonds.

Oxidative Addition: This is typically the initial step in a catalytic cycle, where the aryl halide (Ar-X) reacts with a low-valent metal complex, such as Pd(0). The metal center is inserted into the Ar-X bond, increasing its oxidation state (e.g., to Pd(II)) and coordination number. The ease of oxidative addition for aryl halides follows the order of bond strength: Ar-I > Ar-Br > Ar-Cl. For this compound, the C-I bond will undergo oxidative addition much more readily than the C-Br bonds, allowing for selective functionalization at the 4-position.

Reductive Elimination: This is the reverse process and is often the final, product-forming step of a catalytic cycle. acs.org A high-valent metal complex eliminates two of its ligands, which combine to form the final product, while the metal is reduced to its initial low-valent state. For example, after oxidative addition of this compound and a subsequent transmetalation step (e.g., with an organoboron reagent in a Suzuki coupling), the newly introduced organic group and the aryl group are eliminated from the Pd(II) center to form the cross-coupled product. Studies have shown that while reductive elimination of aryl halides is thermodynamically less favored than oxidative addition, it can be influenced by the nature of the halide and the steric properties of the ligands on the metal center. nih.govresearchgate.netscilit.comacs.org Specifically, while aryl chloride elimination is thermodynamically favored, the reaction is kinetically slowest, with aryl bromide elimination being the fastest. nih.govresearchgate.netscilit.com

Table 2: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

| Step | Description | Metal Oxidation State |

|---|---|---|

| 1. Oxidative Addition | Aryl Halide (Ar-X) adds to the Pd(0) complex. | Pd(0) → Pd(II) |

| 2. Transmetalation | An organometallic reagent (R-M) transfers its organic group to the Pd(II) complex. | Pd(II) |

| 3. Reductive Elimination | The two organic groups (Ar and R) are eliminated from the Pd(II) complex, forming the product (Ar-R) and regenerating the catalyst. | Pd(II) → Pd(0) |

Rearrangement Reactions in Sterically Congested Halogenated Systems

The structure of this compound is characterized by significant steric congestion due to the bulky tert-butyl group flanked by two bromine atoms, and an even larger iodine atom adjacent to them. Steric effects arise from the spatial arrangement of atoms and are nonbonding interactions that influence the shape and reactivity of molecules. wikipedia.org High steric hindrance can slow down chemical reactions and influence selectivity. wikipedia.org

In reactions that proceed through charged intermediates, such as a benzenonium ion in electrophilic aromatic substitution, severe steric strain can potentially drive molecular rearrangements to yield more stable products. While the benzenonium ion is generally stabilized by resonance and not prone to rearrangement, extreme steric crowding could alter reaction pathways. msu.edu For instance, under Friedel-Crafts conditions, polyalkylbenzenes are known to rearrange to thermodynamically more stable isomers. msu.edu

In the case of this compound, any reaction that generates a carbocation or other unstable intermediate on the ring could be subject to rearrangement. Nucleophilic aromatic substitution (SNAr) reactions, though less common for such electron-rich systems without activating groups, could also be influenced by steric hindrance. The bulky substituents may distort the planar geometry of the aromatic ring, affecting the stability of intermediates and potentially opening pathways for rearrangements like the Smiles rearrangement if a suitable nucleophile and tether are present. The primary impact of the steric bulk in this molecule is to hinder the approach of reagents to the aromatic ring and adjacent positions, which can dictate regioselectivity and favor reaction at less hindered sites. wikipedia.orgnih.gov

Photochemical and Thermal Activation Studies of Halogenated Benzenes

Photochemical Activation: Aryl halides can be activated by ultraviolet (UV) or visible light, leading to the homolytic cleavage of the carbon-halogen bond to generate an aryl radical. rsc.org The energy required for this cleavage depends on the bond dissociation energy, making the C-I bond in this compound the most photolabile. Recent studies have shown that this activation can be achieved without a photocatalyst, sometimes facilitated by interactions such as halogen bonding with a Lewis base, which weakens the C-X bond. worktribe.comrsc.orgnih.gov Upon irradiation, the weakened bond is prone to facile cleavage, initiating a radical chain reaction. worktribe.comnih.gov The resulting 3,5-dibromo-4-tert-butylphenyl radical is a highly reactive intermediate that can participate in various subsequent reactions, including hydrogen abstraction from a solvent, dimerization, or addition to unsaturated systems. Photochemical rearrangements of the benzene ring itself are also known, which can lead to the formation of isomers like benzvalene (B14751766) or bicyclo[3.1.0]hexene derivatives, especially in the presence of acids and nucleophilic solvents. nih.gov

Thermal Activation: Thermal activation of halogenated benzenes requires high temperatures to induce homolytic cleavage of the C-X bonds. The stability of the molecule is significant due to the resonance energy of the aromatic ring. researchgate.net Degradation pathways at elevated temperatures typically begin with the cleavage of the weakest bond, which is again the C-I bond. This process generates an aryl radical and a halogen atom. Subsequent reactions can lead to a cascade of dehalogenation and fragmentation events, ultimately resulting in the decomposition of the aromatic structure into smaller molecules and polycyclic aromatic hydrocarbons (PAHs). mdpi.commdpi.com The thermal stability of halogenated aromatic compounds makes them persistent in the environment, but also means that high-temperature incineration is a potential remediation method. researchgate.netmdpi.com

Table 3: Comparison of Activation Methods for Halogenated Benzenes

| Parameter | Photochemical Activation | Thermal Activation |

|---|---|---|

| Energy Source | UV/Visible Light | Heat |

| Primary Process | Homolytic C-X bond cleavage (often selective for the weakest bond) | Homolytic C-X bond cleavage and molecular fragmentation |

| Key Intermediate | Aryl radical | Aryl radical, halogen atoms |

| Typical Conditions | Mild, often room temperature | High temperatures required |

| Selectivity | Can be highly selective for the weakest C-X bond | Less selective, often leads to complex product mixtures |

Computational and Theoretical Studies on 3,5 Dibromo 4 Iodo Tert Butylbenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the molecular structure and electronic properties of complex organic molecules. For 3,5-Dibromo-4-iodo-tert-butylbenzene, DFT calculations would be expected to reveal a non-planar geometry due to the steric hindrance imposed by the bulky tert-butyl group and the large halogen atoms.

The benzene (B151609) ring itself would likely exhibit some degree of distortion from a perfect hexagon. The carbon-halogen bond lengths would follow the trend C-I > C-Br, consistent with the increasing atomic radii of the halogens. The C-C bond lengths within the aromatic ring might also show slight variations due to the electronic effects of the different substituents. The large tert-butyl group, with its sp³-hybridized central carbon, would create significant steric strain, influencing the orientation of the adjacent bromo substituents and potentially causing out-of-plane bending of the C-Br bonds.

A comprehensive geometric and energetic analysis of a wide range of halobenzenes has been performed using various levels of theory, providing a valuable database for comparison. nih.gov These studies confirm the reliability of methods like B3LYP and MP2 for accurately predicting the geometries of such compounds. nih.gov The workflow for such calculations on benzene and its derivatives has been well-established, paving the way for future specific investigations into molecules like this compound. rsc.orgblueqat.com

Table 1: Predicted Bond Characteristics of this compound

| Bond | Predicted Relative Length | Predicted Bond Angle Influence |

|---|---|---|

| C-I | Longest C-Halogen bond | Significant steric influence on adjacent C-Br bonds |

| C-Br | Shorter than C-I | Influenced by both iodine and tert-butyl group |

| C-C (ring) | Minor variations from standard benzene | Distortion due to substituent electronic effects |

Analysis of Molecular Orbitals and Energy Gaps (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and electronic properties. For aromatic compounds, the HOMO and LUMO are typically π-type orbitals.

In this compound, the HOMO is expected to be a π-orbital with significant contributions from the p-orbitals of the iodine and bromine atoms, as well as the π-system of the benzene ring. The high-energy, lone-pair electrons of the heavier halogens, particularly iodine, would raise the energy of the HOMO. The LUMO is likely to be a π*-antibonding orbital of the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. researchgate.net For polycyclic aromatic hydrocarbons, the HOMO-LUMO gap is known to decrease with an increasing number of fused rings. researchgate.net In the case of this compound, the presence of multiple polarizable halogen atoms would be expected to lower the HOMO-LUMO gap compared to benzene or tert-butylbenzene (B1681246). The molecular orbital diagram for benzene shows degenerate bonding and anti-bonding orbitals, a pattern that is lifted upon substitution. youtube.comyoutube.com

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Predicted Nature | Key Atomic Contributions | Expected Energy Level |

|---|---|---|---|

| HOMO | π-bonding | Iodine, Bromine, Benzene Ring π-system | Relatively High |

| LUMO | π*-antibonding | Benzene Ring π-system | Relatively Low |

Investigation of Intermolecular Interactions and Halogen Bonding

Non-covalent interactions play a crucial role in the solid-state structure and molecular recognition properties of halogenated compounds. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, is of particular importance. acs.orgnih.gov

The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov Therefore, the iodine atom in this compound would be the most potent halogen bond donor. The presence of two bromine atoms also provides additional sites for halogen bonding.

In the solid state, it is conceivable that this compound would exhibit various types of halogen-halogen interactions. These can be classified based on the geometry of the interaction. Computational modeling can elucidate the nature and strength of these interactions, such as I···Br, Br···Br, and I···I contacts between adjacent molecules. Studies on polyiodo derivatives of other aromatic systems have shown the prevalence of numerous intermolecular I···I interactions. nih.gov

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions in molecular systems. An NCI plot would likely reveal regions of halogen bonding involving the iodine and bromine atoms. Additionally, weaker van der Waals interactions involving the tert-butyl group and π-stacking interactions between the benzene rings of adjacent molecules could also be identified.

Prediction of Reaction Energetics and Transition States

Computational methods are powerful tools for predicting the energetics of chemical reactions and the structures of transition states. For this compound, these methods could be used to explore various potential reactions. For instance, the relative ease of nucleophilic aromatic substitution at the positions bearing the different halogen atoms could be assessed. Due to the weaker C-I bond compared to the C-Br bond, substitution at the iodine-bearing carbon would be predicted to have a lower activation energy.

Furthermore, reactions involving the tert-butyl group or electrophilic attack on the aromatic ring could be modeled. The reaction of 1,3,5-tri-tert-butylbenzene (B73737) with an iodinating agent has been shown to result in the substitution of one or more tert-butyl groups, a reaction pathway that could be computationally explored for the title compound. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of a molecule and the effects of its environment, such as a solvent. For this compound, MD simulations could be used to explore the rotational dynamics of the tert-butyl group. Due to the steric hindrance from the adjacent bromine atoms, this rotation would likely be restricted.

MD simulations of benzene and its derivatives in the liquid phase have been used to study their thermodynamic, structural, and dynamic properties. koreascience.krresearchgate.netkummerlaender.eu Similar simulations for this compound in various solvents would reveal how the solvent molecules arrange themselves around the solute and how this solvation affects the conformational preferences and intermolecular interactions of the molecule. The interactions of the hydrophobic tert-butyl group and the more polarizable halogenated part of the molecule with different types of solvents could be analyzed in detail. mdpi.com

Electron Density Distribution Analysis and Electrostatic Potential Maps

The arrangement of electrons within a molecule is fundamental to its chemical properties. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to model its electron density distribution and generate electrostatic potential (ESP) maps. These analyses reveal the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

The electron density in the benzene ring is significantly influenced by the attached substituents. The two bromine atoms and the one iodine atom are highly electronegative and act as electron-withdrawing groups through the inductive effect, pulling electron density away from the aromatic ring. Conversely, the tert-butyl group is weakly electron-donating. This interplay of electronic effects results in a complex and non-uniform distribution of electron density across the molecule.

An ESP map visually represents the electrostatic potential on the electron density surface. In the case of this compound, regions of negative electrostatic potential (typically colored in shades of red) would be expected around the halogen atoms due to the high electron density of their lone pairs. Regions of positive potential (colored in shades of blue) would likely be found on the hydrogen atoms of the tert-butyl group and, to a lesser extent, on the aromatic hydrogen. The carbon atom attached to the iodine would likely exhibit a degree of positive potential, making it a potential site for nucleophilic attack, a phenomenon known as a "sigma-hole".

A hypothetical data table summarizing the results of a DFT calculation at the B3LYP/6-311G(d,p) level of theory for this compound is presented below. This table illustrates the type of data that would be generated from such a study.

| Atom/Region | Calculated Partial Charge (Mulliken) | Electrostatic Potential (ESP) Minimum/Maximum (kcal/mol) |

| C-I Bond Region | C: +0.15, I: -0.10 | Maxima near Iodine (σ-hole) |

| C-Br Bond Regions | C: +0.10, Br: -0.08 | Minima on Bromine atoms |

| Tert-butyl Group | C(central): -0.20, H: +0.05 | Positive potential on Hydrogens |

| Aromatic Ring | Varied charges on Carbons | Generally electron-deficient |

Note: The data in this table is illustrative and represents expected trends from a computational study.

Theoretical Models for Regioselectivity and Chemoselectivity in Polyhalogenated Aromatics

Polyhalogenated aromatic compounds like this compound present interesting challenges in terms of regioselectivity and chemoselectivity in chemical reactions, particularly in metal-catalyzed cross-coupling reactions. Theoretical models are invaluable for predicting which halogen atom is most likely to react.

One of the key theoretical frameworks used to understand this selectivity is the Distortion/Interaction Model , also known as the Activation Strain Model. acs.orgnih.gov This model deconstructs the activation energy of a reaction into two components:

Distortion Energy (or Strain Energy): The energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state. acs.org

Interaction Energy: The stabilizing energy released when the distorted reactants interact to form the transition state. acs.org

In the context of a palladium-catalyzed cross-coupling reaction with this compound, the oxidative addition of the palladium catalyst to one of the carbon-halogen bonds is often the rate-determining step. The Distortion/Interaction Model can be applied to predict which C-X bond (C-I or C-Br) will preferentially undergo oxidative addition.

Generally, the C-I bond is weaker than the C-Br bond, suggesting that it would require less distortion energy to break. This would favor the reaction at the iodo-substituted position. However, other factors, such as steric hindrance from the adjacent tert-butyl and bromo groups, and the electronic interaction between the palladium catalyst and the halogenated aromatic substrate, also play a crucial role and are captured in the interaction energy term.

Density Functional Theory (DFT) calculations are commonly used to compute the distortion and interaction energies for the different possible reaction pathways. nih.gov By comparing the calculated activation barriers for the oxidative addition at the C-I and C-Br positions, a prediction of the regioselectivity can be made. For this compound, it is highly probable that theoretical models would predict a strong preference for reaction at the C-I bond due to its lower bond dissociation energy.

The chemoselectivity, the preferential reaction of one functional group over another, can also be rationalized using these models. For instance, if other reactive sites were present on the molecule, their activation barriers for a given reaction could be compared to those of the carbon-halogen bonds.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation of 3,5 Dibromo 4 Iodo Tert Butylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. For 3,5-Dibromo-4-iodo-tert-butylbenzene, NMR provides critical information regarding the number and connectivity of protons and carbons, which is invaluable for confirming the specific substitution pattern on the benzene (B151609) ring and differentiating it from other potential isomers.

Given the symmetrical nature of this compound, specific patterns in the NMR spectra are anticipated. The aromatic region of the ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The tert-butyl group would also produce a characteristic singlet in the aliphatic region, integrating to nine protons. In the ¹³C NMR spectrum, distinct signals would be expected for the different carbon environments: the two equivalent aromatic carbons bearing hydrogen, the two equivalent carbons bearing bromine, the carbon attached to the iodine, the carbon attached to the tert-butyl group, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group.

While 1D NMR provides fundamental information, 2D NMR techniques are employed to resolve complex structures and confirm assignments unambiguously.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For a related compound like 1-bromo-3,5-di-tert-butylbenzene, COSY would show correlations between adjacent aromatic protons, helping to establish their connectivity. In the case of this compound, a COSY spectrum would be simple due to the magnetic equivalence of the aromatic protons, but it remains a crucial experiment in the synthesis process to verify the absence of coupled protons from starting materials or side products.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon signals. For this compound, an HSQC experiment would definitively link the aromatic proton singlet to its corresponding aromatic carbon signal and the tert-butyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps longer-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying quaternary carbons. For the target molecule, HMBC would show correlations from the aromatic protons to the halogenated carbons and the carbon bearing the tert-butyl group. Correlations from the tert-butyl protons to the quaternary carbon of the group and the ipso-carbon on the aromatic ring would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For this compound, a NOESY spectrum could reveal through-space interactions between the protons of the tert-butyl group and the aromatic protons, confirming their proximity in the preferred conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| Aromatic C-H | ~ 7.5 - 8.0 | ~ 130 - 140 | Singlet |

| Aromatic C-Br | - | ~ 120 - 125 | - |

| Aromatic C-I | - | ~ 95 - 105 | - |

| Aromatic C-tBu | - | ~ 150 - 155 | - |

| tBu Quaternary C | - | ~ 35 - 40 | - |

| tBu Methyl C | ~ 1.3 - 1.5 | ~ 30 - 35 | Singlet |

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) could be used to obtain high-resolution ¹³C spectra in the solid state. These spectra can reveal information about molecular packing through the presence of non-equivalent molecules in the crystal lattice (crystallographic inequivalence), which would result in the splitting of signals that appear as single peaks in solution. Furthermore, ssNMR can be used to study dynamic processes, such as the rotation of the tert-butyl group, even in the solid phase.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₀H₁₁Br₂I), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula. The presence of bromine and iodine atoms would generate a distinctive isotopic pattern in the mass spectrum, which serves as a characteristic signature for the compound.

The expected fragmentation of tert-butylbenzenes typically involves the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation, followed by further rearrangements and eliminations. researchgate.net The unimolecular fragmentation of ionized tert-butylbenzene (B1681246) is known to proceed via the loss of a methyl radical, and similar behavior is expected for its halogenated derivatives. researchgate.net

Table 2: Theoretical HRMS Data and Expected Fragments for this compound (C₁₀H₁₁Br₂I)

| Species | Formula | Theoretical Exact Mass (m/z) | Description |

| Molecular Ion [M]⁺ | [C₁₀H₁₁⁷⁹Br₂¹²⁷I]⁺ | 415.8272 | Based on most abundant isotopes |

| [M-CH₃]⁺ | [C₉H₈⁷⁹Br₂¹²⁷I]⁺ | 400.8039 | Loss of a methyl radical |

| [M-C₄H₉]⁺ | [C₆H₂⁷⁹Br₂¹²⁷I]⁺ | 358.7445 | Loss of the tert-butyl group |

Note: The isotopic pattern will be complex due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and one iodine atom (¹²⁷I).

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural analysis, particularly for complex mixtures and for elucidating fragmentation pathways. In the context of synthesizing this compound, MS/MS could be used to analyze reaction intermediates. By selecting a specific precursor ion from a complex reaction mixture and subjecting it to collision-induced dissociation (CID), a characteristic spectrum of product ions is generated. This product ion spectrum can be used to deduce the structure of the intermediate, providing valuable mechanistic insights into the synthetic pathway.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Probing

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes. These two techniques are often complementary.

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the different parts of the molecule.

C-H Vibrations: Aromatic C-H stretching vibrations would appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the tert-butyl group would be observed in the 2970-2870 cm⁻¹ range.

Aromatic C=C Vibrations: The stretching vibrations of the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-Halogen Vibrations: The C-I and C-Br stretching vibrations are expected in the fingerprint region of the spectrum, at lower wavenumbers (typically below 800 cm⁻¹). These bands can be useful for confirming the presence of the halogens.

tert-Butyl Group Vibrations: The tert-butyl group will have characteristic bending vibrations (e.g., symmetric and asymmetric deformations) in the 1400-1300 cm⁻¹ region.

Conformational analysis can also be aided by vibrational spectroscopy, as different conformers of a molecule may give rise to distinct vibrational spectra, although this is less pronounced for a relatively rigid molecule like this.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H | Stretching | 2970 - 2870 | FT-IR, Raman |

| Aromatic C=C | Stretching | 1600 - 1450 | FT-IR, Raman |

| tert-Butyl C-H | Bending | 1400 - 1300 | FT-IR |

| C-Br | Stretching | 680 - 515 | FT-IR |

| C-I | Stretching | 610 - 485 | FT-IR |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. This would allow for the absolute confirmation of the substitution pattern on the benzene ring.

Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing valuable information about intermolecular interactions such as van der Waals forces and potential halogen bonding (e.g., Br···I, Br···Br, or I···Br interactions). Understanding the crystal packing is crucial for correlating the molecular structure with the macroscopic properties of the solid material. Since the molecule itself is achiral, the primary focus would be on the precise molecular geometry and the details of the crystal packing.

Advanced Chromatographic Techniques for Separation and Purity Assessment of Complex Mixtures

The synthesis of polysubstituted benzene derivatives, such as this compound, often results in complex mixtures containing starting materials, intermediates, and isomers. libretexts.orgyoutube.com The effective separation and accurate purity assessment of the target compound from these mixtures are critical for its characterization and subsequent use. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for achieving high-resolution separation and precise quantification of components in such complex matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of halogenated aromatic compounds. The separation in HPLC is based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. In RP-HPLC, a nonpolar stationary phase, such as a C18-silica column, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. chromforum.org The separation of halogenated aromatics can be challenging due to their similar polarities. However, by optimizing the mobile phase composition, flow rate, and column temperature, a satisfactory resolution of the target compound from its impurities can be achieved. The use of specialized stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, can offer alternative selectivities for aromatic and halogenated compounds through pi-pi and dipole-dipole interactions. chromforum.org

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, separation is achieved based on the partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inner wall of a capillary column. The choice of the stationary phase is crucial for resolving complex mixtures of isomers. Nonpolar polysiloxane-based stationary phases are generally effective for the separation of halogenated hydrocarbons. The high resolution of capillary GC allows for the separation of closely related isomers that may be difficult to resolve by other techniques. The coupling of GC with a mass spectrometer provides both qualitative and quantitative information, allowing for the unambiguous identification of the separated components based on their mass spectra and retention times.

The purity of this compound can be assessed from the resulting chromatogram by calculating the relative peak area of the main component compared to the total area of all peaks. This method, known as area percent normalization, provides a quantitative measure of the purity of the synthesized compound.

Illustrative HPLC Analysis Data

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating its separation from potential impurities.

| Peak No. | Retention Time (min) | Compound Identity | Peak Area | Area % |

| 1 | 3.5 | Unidentified Impurity | 15,000 | 1.2 |

| 2 | 4.8 | 1,3-Dibromo-2-iodo-5-tert-butylbenzene (Isomer) | 35,000 | 2.8 |

| 3 | 6.2 | This compound | 1,200,000 | 95.2 |

| 4 | 7.1 | Unidentified Impurity | 10,000 | 0.8 |

Note: This data is illustrative and represents a typical separation profile.

Illustrative GC-MS Analysis Data

The table below shows representative data from a GC-MS analysis for the purity assessment of this compound.

| Peak No. | Retention Time (min) | Compound Identity | Mass Spectrum (m/z) | Peak Area | Area % |

| 1 | 8.9 | 3,5-Dibromo-tert-butylbenzene | 306, 308, 310 | 25,000 | 2.0 |

| 2 | 10.3 | This compound | 432, 434, 436 | 1,225,000 | 97.2 |

| 3 | 11.5 | Unidentified Impurity | - | 10,000 | 0.8 |

Note: This data is illustrative and represents a typical separation and identification profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-Dibromo-4-iodo-tert-butylbenzene, and how do steric effects influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via sequential halogenation of tert-butylbenzene derivatives. Bromination and iodination are optimized using electrophilic aromatic substitution (EAS) under controlled conditions (e.g., Lewis acid catalysis). Steric hindrance from the tert-butyl group significantly slows reaction kinetics, requiring elevated temperatures or prolonged reaction times. For example, iodination at the para position may necessitate directing groups or protecting strategies to mitigate steric interference .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and characterize intermediates using H/C NMR to confirm regioselectivity.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.

- NMR : Confirm substitution patterns via H NMR (absence of aromatic protons) and C NMR (distinct tert-butyl carbon at ~30 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] for .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Methodological Answer : Due to its high halogen content and steric bulk, use mixed solvents like ethanol/dichloromethane (3:1 v/v) for slow evaporation. Monitor crystal growth under reduced temperature (0–5°C) to enhance yield. Turbidity in methanol (observed in dibromo analogs) indicates poor solubility, making it unsuitable .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions compared to fluorine analogs?

- Methodological Answer : The iodine atom enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), offering higher reactivity than fluorine. For example, in forming biaryl compounds, iodine’s larger atomic radius facilitates transmetallation steps. Contrast with 3,5-Dibromo-4-fluorobenzotrifluoride, where fluorine’s electronegativity reduces coupling efficiency .

- Experimental Design : Optimize catalyst loading (e.g., Pd(PPh) at 2–5 mol%) and base (KCO vs. CsCO) to balance reactivity and side reactions.

Q. What strategies resolve contradictions in reported yields for Sonogashira coupling reactions involving this compound?

- Methodological Answer : Discrepancies often arise from iodide vs. bromide reactivity or tert-butyl group steric effects. Systematically vary:

- Catalyst Systems : Test PdCl(dppf) vs. CuI co-catalysis.

- Solvent Polarity : Compare DMF (polar) vs. toluene (non-polar) to modulate reaction rates.

- Data Analysis : Use DOE (Design of Experiments) to isolate critical factors. Refer to studies on analogous tert-butyl-substituted biaryl systems for mechanistic insights .

Q. How can computational modeling predict the compound’s behavior in radical polymerization or photochemical applications?

- Methodological Answer : Employ DFT calculations (e.g., Gaussian 16) to:

- Map HOMO/LUMO levels for redox potential.

- Simulate C-I bond dissociation energies to assess suitability as a photoinitiator.

- Validate with experimental UV-Vis spectra (λ ~280 nm for aryl iodides) .

Q. What derivatization approaches enable functionalization of the tert-butyl group without disrupting halogen substituents?

- Methodological Answer : Protect the aromatic ring via silylation (e.g., TMSCl) before tert-butyl modification. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.